Physicochemical Profile: Quantified LogP and Polar Surface Area Comparison to Longer PEG Linkers
Methyl acetate-PEG1-methyl acetate exhibits a specific LogP value that is quantifiably distinct from longer PEG analogs, directly influencing its partitioning behavior and cellular permeability. The calculated LogP for this PEG1 linker is -0.2 (XlogP) or -0.63 [1], with a topological polar surface area (TPSA) of 71.06 Ų [1]. While direct experimental LogP data for the exact PEG2 and PEG3 bis-methyl acetate analogs are not widely reported, the established trend for PEG oligomers dictates that each additional ethylene oxide unit increases hydrophilicity, lowering the LogP further. This PEG1 linker thus occupies a distinct physicochemical niche, offering a less hydrophilic, more permeable option compared to longer PEG chains [2].
| Evidence Dimension | Lipophilicity (LogP) and Polar Surface Area (PSA) |
|---|---|
| Target Compound Data | LogP = -0.2 (XlogP) / -0.63 [1]; TPSA = 71.06 Ų [1] |
| Comparator Or Baseline | Longer PEG linkers (e.g., PEG3, PEG4): Class-level inference of more negative LogP and larger PSA with increasing ethylene oxide units. |
| Quantified Difference | PEG1 represents the shortest and most lipophilic option in the monodisperse PEG linker series, with a quantifiably higher LogP (less negative) than longer analogs. |
| Conditions | Calculated properties (XlogP, TPSA) from authoritative chemical databases. |
Why This Matters
This higher LogP (relative to longer PEGs) suggests potentially improved passive membrane permeability, a critical attribute for PROTAC development where intracellular access is essential.
- [1] ChemSrc. Acetic acid, 2,2'-[1,2-ethanediylbis(oxy)]bis-, dimethyl ester (54665-51-9). Available at: https://m.chem960.com/cas/54665519/ (Accessed 2026-04-17). View Source
- [2] BOC Sciences. PEG Linkers for PROTAC Design: Boosting Solubility and Flexibility in Drug Discovery. Resource Center. Available at: https://ptc.bocsci.com/resource/peg-linkers-for-protac-design-boosting-solubility-and-flexibility-in-drug-discovery.html (Accessed 2026-04-17). View Source
